4-(Tetrahydrothiophen-3-yl)piperazin-1-amine - 2098082-19-8

4-(Tetrahydrothiophen-3-yl)piperazin-1-amine

Catalog Number: EVT-1779935
CAS Number: 2098082-19-8
Molecular Formula: C8H17N3S
Molecular Weight: 187.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

8-{4-[(6-Phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one

  • Compound Description: This compound is an amine that acts as a precursor to the hydrochloride salt, 4-(2-oxo-1,2,3,4-tetrahydroquinolin-8-yl)-1-[(6-phenylpyridin-3-yl)methyl]piperazin-1-ium chloride. [] The hydrochloride salt's crystal structure has been studied and compared to a fluorinated analog. []

4-(2-oxo-1,2,3,4-tetrahydroquinolin-8-yl)-1-[(6-phenylpyridin-3-yl)methyl]piperazin-1-ium chloride

  • Compound Description: This compound is the hydrochloride salt of 8-{4-[(6-Phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one. [] Its crystal structure has been analyzed and compared to a fluorinated analog. []
  • Relevance: Similar to 4-(Tetrahydrothiophen-3-yl)piperazin-1-amine, this compound contains a piperazine ring. [] The difference lies in the substitution at the 4-position of the piperazine ring, where this compound possesses a (6-phenylpyridin-3-yl)methyl group and a 2-oxo-1,2,3,4-tetrahydroquinolin-8-yl group, while the target compound has a tetrahydrothiophene group. []

4-(2-oxo-1,2,3,4-tetrahydroquinolin-8-yl)-1-{[6-(4-fluorophenyl)pyridin-3-yl]methyl}piperazin-1-ium chloride monohydrate

  • Compound Description: This compound is a fluorinated analog of 4-(2-oxo-1,2,3,4-tetrahydroquinolin-8-yl)-1-[(6-phenylpyridin-3-yl)methyl]piperazin-1-ium chloride. [] Its crystal structure has been compared to the non-fluorinated counterpart. []
  • Relevance: This compound, like 4-(Tetrahydrothiophen-3-yl)piperazin-1-amine, incorporates a piperazine ring within its structure. [] The difference lies in the substitution at the 4-position of the piperazine, with this compound having a [6-(4-fluorophenyl)pyridin-3-yl]methyl group and a 2-oxo-1,2,3,4-tetrahydroquinolin-8-yl group, while the target compound has a tetrahydrothiophene group. []

N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine

  • Compound Description: This compound, designed as a potential 5-HT1A receptor inhibitor, demonstrates high selectivity for the 5-HT1A receptor with a binding constant of 1.2 nM. []
  • Relevance: This compound and 4-(Tetrahydrothiophen-3-yl)piperazin-1-amine both feature a piperazine ring in their structure. [] The distinction arises from the substituents at the 4-position of the piperazine. This compound has a (2-methoxyphenyl) group and a N-(3-propyl)tricyclo[3.3.1.13,7]decan-1-amine group, while the target compound possesses a tetrahydrothiophene group. []

N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine

  • Compound Description: This compound, another potential 5-HT1A receptor inhibitor, exhibits high selectivity towards the 5-HT1A receptor, with a binding constant of 21.3 nM. []
  • Compound Description: This compound, named FPMINT, is a known inhibitor of equilibrative nucleoside transporters (ENTs), showing greater selectivity towards ENT2 over ENT1. []

2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride (K-604)

  • Compound Description: This compound, known as K-604, is a potent and water-soluble inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase-1 (ACAT-1). [] It exhibits 229-fold selectivity for human ACAT-1 over human ACAT-2 and demonstrates significantly improved oral absorption compared to similar compounds. []

5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD5305)

  • Compound Description: This compound, known as AZD5305, is a potent and selective PARP1 inhibitor and PARP1-DNA trapper. [] It displays high selectivity for PARP1 over other PARP family members, good secondary pharmacology and physicochemical properties, and excellent pharmacokinetics in preclinical species. []

N'-(Substituted)-2-(4-(3-nitroimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)acetohydrazides

  • Compound Description: This refers to a series of compounds containing the N'-(substituted)-2-(4-(3-nitroimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)acetohydrazide scaffold. [] These compounds were synthesized and characterized for their potential antimicrobial activity. []
  • Relevance: This series of compounds and 4-(Tetrahydrothiophen-3-yl)piperazin-1-amine share the common structural element of a piperazine ring. [] The difference lies in the substituents on the piperazine ring. These compounds have a (3-nitroimidazo[1,2-b]pyridazin-6-yl) group and a 2-(N'-(substituted)acetohydrazide) group attached to the piperazine, while the target compound has a tetrahydrothiophene group. []

1-(2-(substituted)-5-((4-(3-nitroimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)methyl)-1,3,4-oxadiazol-3(2H)-yl)ethan-1-ones

  • Compound Description: This describes a series of 1,3,4-oxadiazole derivatives containing the 1-(2-(substituted)-5-((4-(3-nitroimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)methyl)-1,3,4-oxadiazol-3(2H)-yl)ethan-1-one core structure. [] They were synthesized and characterized for their potential antimicrobial activity. []

(4R)-1-{3-[2-(18F)Fluoro-4-methylpyridin-3-yl]phenyl}-4-[4-(1,3-thiazol-2-ylcarbonyl)piperazin-1-yl]pyrrolidin-2-one ([18F]T-401)

  • Compound Description: This compound, denoted as [18F]T-401, is a fluoro-containing PET probe designed for imaging monoacylglycerol lipase (MAGL). [] It exhibits high uptake in MAGL-rich regions and specifically binds to MAGL with adequate reversibility. []

(1R,2R,6S)-2(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol

  • Compound Description: This compound is a derivative of Prottremin [(1R,2R,6S)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol], synthesized through an epoxide ring opening reaction with 1-(4-isopropylbenzyl)piperazine. [] Prottremin is known to possess antiparkinsonian activity in various animal models of Parkinson's disease. []
  • Relevance: This Prottremin derivative, similar to 4-(Tetrahydrothiophen-3-yl)piperazin-1-amine, contains a piperazine ring in its structure. [] They differ in the substituents at the 4-position of the piperazine ring. This compound has a (4-isopropylbenzyl) group and a (1R,2R,6S)-2-(3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol) group, while the target compound has a tetrahydrothiophene group. []

(4-(7-chloroquinolin-4-yl)piperazin-1-yl)(substitutedphenyl)methanones

  • Compound Description: This refers to a series of compounds characterized by the (4-(7-chloroquinolin-4-yl)piperazin-1-yl)(substitutedphenyl)methanone scaffold. [] These compounds were synthesized and evaluated for their antimicrobial activity against gram-positive and gram-negative bacteria. []
  • Relevance: Similar to 4-(Tetrahydrothiophen-3-yl)piperazin-1-amine, this series of compounds features a piperazine ring as a core structural element. [] They are considered structurally related because they share a common piperazine moiety with different substituents. These compounds have a (7-chloroquinolin-4-yl) group and a (substitutedphenyl)methanone group attached to the piperazine, while the target compound has a tetrahydrothiophene group. []

2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile (GLPG1690)

  • Compound Description: This compound, known as GLPG1690, represents a first-in-class autotaxin inhibitor and is currently undergoing clinical evaluation for treating idiopathic pulmonary fibrosis. [] It effectively reduces lysophosphatidic acid (LPA) levels in plasma and exhibits efficacy in a bleomycin-induced pulmonary fibrosis model in mice. []
  • Relevance: Both GLPG1690 and 4-(Tetrahydrothiophen-3-yl)piperazin-1-amine share the common structural motif of a piperazine ring. [] They differ in their substituents at the 4-position of the piperazine. GLPG1690 has a [2-(3-hydroxyazetidin-1-yl)-2-oxoethyl] group and a 2-[[2-ethyl-6-(8-methylimidazo[1,2-a]pyridin-3-yl)methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile group, while the target compound has a tetrahydrothiophene group. []

(1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives

  • Compound Description: This refers to a series of compounds containing the (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone core structure. [] These compounds were designed, synthesized, and screened for their in vitro cytotoxic activity against various cancer cell lines. []
  • Relevance: This series of compounds and 4-(Tetrahydrothiophen-3-yl)piperazin-1-amine share the common structural feature of a piperazine ring. [] The difference lies in the substituents on the piperazine ring. These compounds have a (1-(benzyl)-1H-1,2,3-triazol-4-yl)methanone group attached to the piperazine, while the target compound has a tetrahydrothiophene group. []

1-(4-(Benzothiazol-2-yl)piperazin-1-yl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethenone

  • Compound Description: This compound is a 1,2,3-triazole derivative synthesized through click chemistry, specifically a copper-catalyzed azide-alkyne cycloaddition reaction. [] It has been fully characterized using various spectroscopic techniques, including IR, NMR, MS, and X-ray diffraction. []
  • Compound Description: This describes a series of 2-/3-alkoxyphenylcarbamic acid derivatives containing the 4'-(pyrimidin-2'-yl)piperazin-1'-yl moiety. [] These compounds were synthesized and evaluated for their in vitro antimycobacterial activity against Mycobacterium tuberculosis and other potentially pathogenic strains. []
  • Relevance: These compounds and 4-(Tetrahydrothiophen-3-yl)piperazin-1-amine belong to the same chemical class as they both contain a piperazine ring with a substituent at the 4-position. [] These compounds have a (pyrimidin-2'-yl) group and a 2-/3-alkoxyphenylcarbamic acid group attached to the piperazine ring, while the target compound has a tetrahydrothiophene group. []

3-[4-(2,3-dihydro-14-benzodioxin-5-yl)piperazin-1-yl]-1-(5-substituted benzo[b]thiophen-3-yl)propanol derivatives

  • Compound Description: This refers to a series of compounds based on the 3-[4-(2,3-dihydro-14-benzodioxin-5-yl)piperazin-1-yl]-1-(5-substituted benzo[b]thiophen-3-yl)propanol scaffold. [] These compounds were designed as potential dual-acting antidepressants, targeting both 5-HT1A serotonin receptors and the serotonin transporter. []
  • Relevance: This series of compounds and 4-(Tetrahydrothiophen-3-yl)piperazin-1-amine share a common structural motif: the piperazine ring. [] The difference lies in their substituents at the 4-position of the piperazine ring. These compounds have a (2,3-dihydro-14-benzodioxin-5-yl) group and a 1-(5-substituted benzo[b]thiophen-3-yl)propanol group attached, while the target compound has a tetrahydrothiophene group. []

4-[6-(Morpholinomethyl)pyridin-3-yl]naphthalen-1-amine

  • Compound Description: This compound serves as a key intermediate in the synthesis of BIRB 1017, a potent p38 MAP kinase inhibitor. []
  • Relevance: While this compound doesn't directly contain a piperazine ring like 4-(Tetrahydrothiophen-3-yl)piperazin-1-amine, it's included here due to its close structural similarity to other entries and its relevance in the context of medicinal chemistry. This compound features a morpholine ring, which is structurally similar to piperazine. [] The presence of the morpholine ring, alongside other structural features, makes it relevant to the broader discussion of heterocyclic compounds in medicinal chemistry.

1-(4-((2S,3S)-3-amino-2-hydroxy-4-phenylbutyl)piperazin-1-yl)-3-phenylurea

  • Compound Description: Computational studies suggest that this compound has high potential as an inhibitor of the RNA-dependent RNA polymerase (RdRp) of the SARS-CoV-2 virus. [] It exhibited a higher docking score and MM-GBSA binding free energy compared to remdesivir triphosphate. []
  • Relevance: This compound and 4-(Tetrahydrothiophen-3-yl)piperazin-1-amine share the central structural feature of a piperazine ring. [] They differ in their substituents at the 4-position of the piperazine. This compound possesses a ((2S,3S)-3-amino-2-hydroxy-4-phenylbutyl) group and a 3-phenylurea group, whereas the target compound has a tetrahydrothiophene group. []

4-(4-Fluorobenzyl)piperazin-1-yl]-Based Compounds

  • Compound Description: This refers to a class of compounds containing the 4-(4-fluorobenzyl)piperazine moiety. [] These compounds were designed and synthesized as potential tyrosinase inhibitors for treating hyperpigmentation disorders. []
  • Relevance: These compounds and 4-(Tetrahydrothiophen-3-yl)piperazin-1-amine share the common structural element of a piperazine ring. [] They are structurally related due to their shared piperazine core with differing substituents. These compounds have a (4-fluorobenzyl) group attached to the piperazine, while the target compound has a tetrahydrothiophene group. []

5-(4-(4-(5-cyano-1H-indol-3-yl)butyl) piperazin-1-yl)-benzofuran-2-carboxylic acid

  • Compound Description: This compound is synthesized via a multi-step process involving two key intermediates: 5-piperazinyl-benofuran-2-carboxylate hydrochloride and 3-(4'-chlorobutyryl)-5-cyano-indole. []

N-phenyl-4-(1H-pyrrol-3-yl)pyrimidin-2-amine derivatives

  • Compound Description: This series of compounds was designed and synthesized as potent Mnk2 inhibitors for potential use in treating acute myeloid leukemia (AML). []
  • Relevance: While these compounds do not contain a piperazine ring like 4-(Tetrahydrothiophen-3-yl)piperazin-1-amine, they are included due to their relevance in medicinal chemistry and as examples of compounds containing heterocyclic rings. [] These compounds, although lacking a piperazine ring, fall under the same broad category of heterocyclic compounds relevant to medicinal chemistry.

2-(4-(Pyridin-2-yl)piperazin-1-yl)acetic Acid (HL)

  • Compound Description: This compound serves as a ligand in the synthesis of three transition metal complexes: [Cu(L)2(H2O)2], [Zn(L)2(H2O)2], and [Cd(L)2(H2O)2]. [] These complexes were evaluated for their inhibitory activity against monoamine oxidase B (MAO-B). []

(Z)-5-(4-chlorobenzylidene)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-3H-imidazol-4(5H)-one

  • Compound Description: This compound belongs to the 2-amine derivatives of 5-arylidene-3H-imidazol-4(5H)-ones, a new class of bacterial efflux pump inhibitors. [] This specific compound has shown potential in reversing multidrug resistance in E. coli by inhibiting the AcrA/AcrB/TolC efflux pump. []
  • Relevance: This compound and 4-(Tetrahydrothiophen-3-yl)piperazin-1-amine share the common structural feature of a piperazine ring. [] They differ in their substituents at the 4-position of the piperazine. This compound has a (2-hydroxyethyl) group and a (Z)-5-(4-chlorobenzylidene)-3H-imidazol-4(5H)-one group, while the target compound has a tetrahydrothiophene group. []

N-[5-(3,5-difluoro-benzyl)-1H-indazol-3-yl]-4-(4-methyl- piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide

  • Compound Description: This compound is synthesized through a specific process and has been identified as a potential therapeutic agent for diseases caused by deregulated protein kinase activity. []
  • Relevance: This compound and 4-(Tetrahydrothiophen-3-yl)piperazin-1-amine both contain a piperazine ring as part of their structure. [] They differ in the substituents at the 4-position of the piperazine. This compound has a methyl group and a N-[5-(3,5-difluoro-benzyl)-1H-indazol-3-yl]-2-(tetrahydro-pyran-4-ylamino)-benzamide group, while the target compound has a tetrahydrothiophene group. []

N-(6-(4-(Piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide Derivatives

  • Compound Description: This series of compounds was synthesized as potential therapeutic agents for metabolic syndrome, particularly targeting insulin resistance. []
  • Relevance: These compounds and 4-(Tetrahydrothiophen-3-yl)piperazin-1-amine share a common structural element: the piperazine ring. [] The difference lies in the substituents on the piperazine ring. These compounds have a (6-(phenoxy)pyridin-3-yl)benzenesulfonamide group attached to the piperazine, while the target compound has a tetrahydrothiophene group. []

N‐{2‐[4‐(3‐Cyanopyridin‐2‐yl)piperazin‐1‐yl]ethyl}‐3‐[11C]methoxybenz­amide

  • Compound Description: This compound is a positron emission tomography (PET) radioligand developed for imaging dopamine D4 receptors in the brain. []

[O-methyl-11C]2-{4-[4-(7-methoxynaphthalen-1-yl)piperazin- 1-yl]butyl}-4-methyl-2H-[1,2,4]triazine-3,5-dione

  • Compound Description: This compound represents the first promising agonist PET tracer for imaging 5-HT1A receptors. []
  • Relevance: This compound and 4-(Tetrahydrothiophen-3-yl)piperazin-1-amine both share the piperazine ring within their structure. [] They differ in the substituents at the 4-position of the piperazine. This compound has a [4-(7-methoxynaphthalen-1-yl)butyl] group and a 2-(4-methyl-2H-[1,2,4]triazine-3,5-dione) group, while the target compound has a tetrahydrothiophene group. []

1-(3-Ferrocenyl-2-methylpyrrolo[1,2- a ]quinoxalin-4-yl)piperazin-4-ium Chloride

  • Compound Description: This compound is an antimalarial agent whose crystal structure has been determined using X-ray crystallography. []
  • Relevance: Both this compound and 4-(Tetrahydrothiophen-3-yl)piperazin-1-amine contain a piperazine ring in their structure. [] The difference lies in the substituents on the piperazine ring. This compound has a (3-Ferrocenyl-2-methylpyrrolo[1,2- a ]quinoxalin-4-yl) group attached to the piperazine nitrogen, while the target compound has a tetrahydrothiophene group. []

3-Amino-5,6,7,8-tetrahydro-2-{4-[4-(quinolin-2-yl)piperazin-1-yl]butyl}quinazolin-4(3H)-one (TZB-30878)

  • Compound Description: This compound, designated as TZB-30878, is a novel therapeutic agent under development for diarrhea-predominant irritable bowel syndrome (d-IBS). [, ] It acts as both a 5-HT1A receptor agonist and a 5-HT3 receptor antagonist. [, ]
  • Relevance: TZB-30878 and 4-(Tetrahydrothiophen-3-yl)piperazin-1-amine share the piperazine ring as a structural component. [, ] The difference lies in the substituents at the 4-position of the piperazine ring. TZB-30878 has a [4-(quinolin-2-yl)butyl] group and a 3-amino-5,6,7,8-tetrahydroquinazolin-4(3H)-one group attached, while the target compound has a tetrahydrothiophene group. [, ]

3-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one

  • Compound Description: This compound is a potent, orally active, and brain-penetrant phosphodiesterase 5 (PDE5) inhibitor. [] It exhibited robust in vivo blood pressure lowering in a spontaneously hypertensive rat model and has entered clinical trials. []

7‐chloro‐4‐(piperazin‐1‐yl)quinoline and its derivatives

  • Compound Description: 7-chloro-4-(piperazin-1-yl)quinoline represents an important scaffold in medicinal chemistry. [] This scaffold and its derivatives exhibit diverse pharmacological profiles, including antimalarial, antiparasitic, anti-HIV, antidiabetic, anticancer, sirtuin inhibitory, dopamine-3 ligand, acetylcholinesterase inhibitory, and serotonin antagonist activities. []
  • Relevance: These compounds and 4-(Tetrahydrothiophen-3-yl)piperazin-1-amine share the common structural element of a piperazine ring. [] They are considered structurally related because they share a common piperazine moiety with different substituents. []

S 18126 ([2-[4-(2,3-dihydrobenzo[1,4]dioxin-6-yl)piperazin-1-yl methyl]indan-2-yl])

  • Compound Description: This compound is a potent, selective, and competitive antagonist at dopamine D4 receptors. []
  • Relevance: S 18126 and 4-(Tetrahydrothiophen-3-yl)piperazin-1-amine both contain a piperazine ring in their structures. [] The difference lies in their substituents at the 4-position of the piperazine. S 18126 has a (2,3-dihydrobenzo[1,4]dioxin-6-yl)methyl group and a [2-(indan-2-yl)] group attached, while the target compound has a tetrahydrothiophene group. []

1-(4-(7-chloroquinoline-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone (5)

  • Compound Description: This compound demonstrated significant anti-inflammatory and analgesic activities in both in vitro and in vivo models. []

Properties

CAS Number

2098082-19-8

Product Name

4-(Tetrahydrothiophen-3-yl)piperazin-1-amine

IUPAC Name

4-(thiolan-3-yl)piperazin-1-amine

Molecular Formula

C8H17N3S

Molecular Weight

187.31 g/mol

InChI

InChI=1S/C8H17N3S/c9-11-4-2-10(3-5-11)8-1-6-12-7-8/h8H,1-7,9H2

InChI Key

WDLZKOLLPXRXKB-UHFFFAOYSA-N

SMILES

C1CSCC1N2CCN(CC2)N

Canonical SMILES

C1CSCC1N2CCN(CC2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.